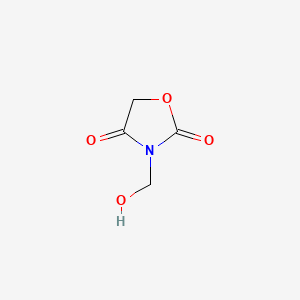
3-Pyridine-d4-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridine-d4-acetic Acid: is a deuterated derivative of 3-pyridineacetic acid. It is a compound where four hydrogen atoms in the pyridine ring are replaced by deuterium atoms. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
Scientific Research Applications
3-Pyridine-d4-acetic Acid has several applications in scientific research:
Chemistry: It is used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers.
Mechanism of Action
Target of Action
Pyridine-containing compounds have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The key mechanism of action of such compounds often involves the suppression of vital inflammatory mediators .
Mode of Action
It’s worth noting that pyridine-containing compounds often interact with their targets by inhibiting the expression and activities of certain inflammatory mediators . This results in changes in the cellular environment, potentially leading to the alleviation of inflammation.
Biochemical Pathways
For instance, the indole-3-pyruvic acid (IPA) pathway is well-studied in green plants and plant-associated beneficial microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-d4-acetic Acid typically involves the deuteration of 3-pyridineacetic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes use deuterium gas (D2) or deuterium oxide (D2O) in high-pressure reactors with suitable catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridine-d4-acetic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: It can be reduced to form pyridine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine derivatives with alcohol or alkane groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Comparison with Similar Compounds
3-Pyridineacetic Acid: The non-deuterated version of 3-Pyridine-d4-acetic Acid.
2-Pyridineacetic Acid: A positional isomer with the acetic acid group attached to the second position of the pyridine ring.
4-Pyridineacetic Acid: Another positional isomer with the acetic acid group attached to the fourth position of the pyridine ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms reduces background signals and enhances the resolution of spectra, making it a valuable tool in research and development.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridine-d4-acetic Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "4-Pyridinecarboxaldehyde-d4", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 4-Pyridinecarboxaldehyde-d4 using sodium borohydride in the presence of glacial acetic acid to yield 3-Pyridine-d4-methanol", "Step 2: Conversion of 3-Pyridine-d4-methanol to 3-Pyridine-d4-acetaldehyde using acetic anhydride", "Step 3: Oxidation of 3-Pyridine-d4-acetaldehyde using sodium hydroxide and hydrogen peroxide to yield 3-Pyridine-d4-acetic acid", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether", "Step 5: Purification of the product by evaporation of the solvent and crystallization from water" ] } | |
CAS No. |
1035439-74-7 |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
141.162 |
IUPAC Name |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
InChI Key |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O |
Synonyms |
3-Pyridine-2,4,5,6-d4-acetic Acid; 2-(3-Pyridyl-d4)acetic Acid; 2-(Pyridin-3-yl-d4)acetic Acid; 3-Carboxymethylpyridine-d4; 3-Pyridyl-d4-acetic Acid; Coletin-d4; Lessterol-d4; Lioxone-d4; Minedil-d4; NSC 70769-d4; Piridil-d4; Piristerol-d4; Py |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


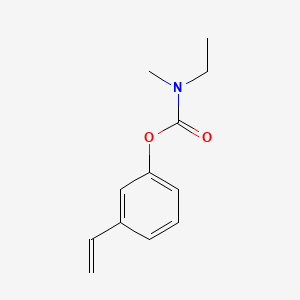
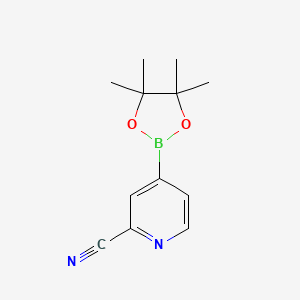
![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)
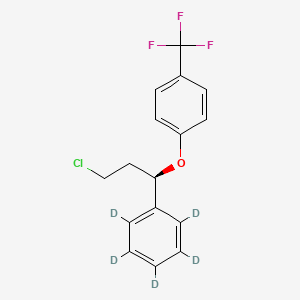
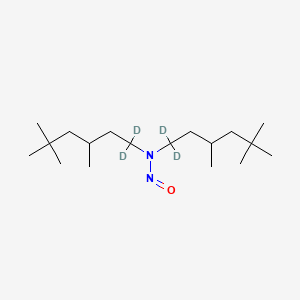
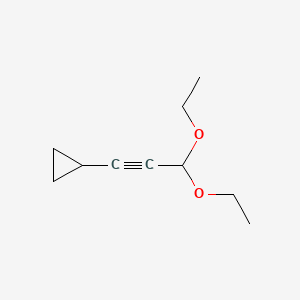
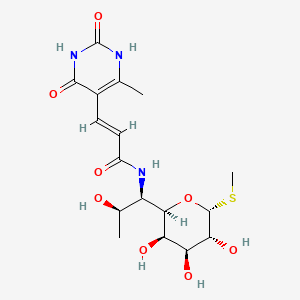
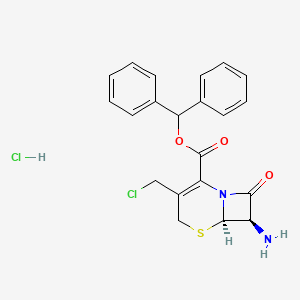
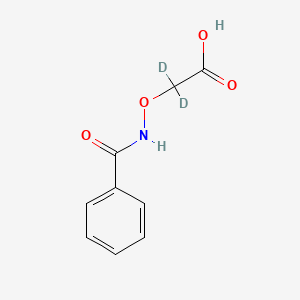
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)
